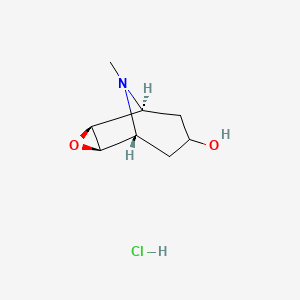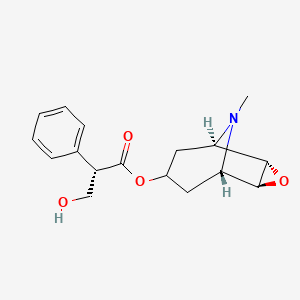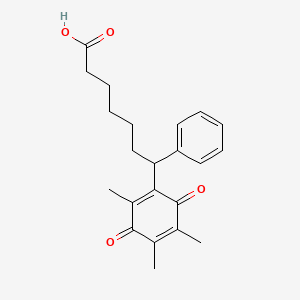
Seratrodast
Descripción general
Descripción
Seratrodast is a thromboxane receptor antagonist primarily used in the treatment of asthma . It is a small molecule with the chemical formula C22H26O4 .
Synthesis Analysis
A study mentioned the coupling of seratrodast with several different types of NO donors, including oxatriazoles, N-hydroxyguanidines, and furoxans .Molecular Structure Analysis
Seratrodast has a molecular weight of 354.44 g/mol and its molecular formula is C22H26O4 .Chemical Reactions Analysis
A kinetic and thermodynamic study of seratrodast polymorphic transition by isothermal microcalorimetry has been reported .Physical And Chemical Properties Analysis
Seratrodast has a molecular weight of 354.44 g/mol and its molecular formula is C22H26O4 .Aplicaciones Científicas De Investigación
Cancer Therapy
- Scientific Field: Oncology .
- Application Summary: Seratrodast has been used in the development of platinum (IV) hybrids, which have shown promise in inhibiting cancer-related thrombosis and metastasis .
- Methods of Application: A series of Pt (IV) hybrids based on the TXA2R antagonist seratrodast (SRT) were synthesized and named Seratplatin . Bioactivity studies found that compounds 3 and 4 had stronger cytotoxicity and selectivity against cancer cells .
- Results: Compound 3 demonstrated a nanomolar IC 50 value and was 42-fold lower than that in CDDP . It induced severe DNA damage, ROS production, S-phase arrest, and cell apoptosis . Most strikingly, 3 had a higher binding affinity than SRT alone or the other three derivatives and effectively inhibited the expression of TXA2R .
Improved Solubility
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Seratrodast has been co-crystallized with trometamol to form a monohydrated salt, which greatly improves its solubility .
- Methods of Application: The carboxylic acid group of seratrodast has transferred its proton to the amino N atom of trometamol . The seratrodast anions are linked to both sides of these sheets by O—H O and C—H O hydrogen bonds, forming a three-layer two-dimensional structure .
- Results: After forming the title salt, the solubility of seratrodast was found to be greatly improved .
Asthma Treatment
- Scientific Field: Pulmonology .
- Application Summary: Seratrodast is a thromboxane A2 (TXA2) receptor (TP receptor) antagonist used primarily in the treatment of asthma . It was the first TP receptor antagonist that was developed as an anti-asthmatic drug and received marketing approval in Japan in 1997 .
- Methods of Application: The drug is administered orally .
- Results: Unlike thromboxane synthase inhibitors such as ozagrel, seratrodast does not affect thrombus formation, time to occlusion and bleeding time . Seratrodast has no effect on prothrombin time and activated partial thromboplastin time, thus ruling out any action on blood coagulation cascade .
Polymorphic Transition Study
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: A kinetic and thermodynamic study of seratrodast polymorphic transition has been conducted .
- Methods of Application: The study was conducted using isothermal microcalorimetry .
- Results: The study provides insights into the polymorphic transition of seratrodast .
Allergic Rhinitis Treatment
- Scientific Field: Allergology .
- Application Summary: Seratrodast has been studied for use in the treatment of perennial allergic rhinitis .
- Methods of Application: The drug is administered orally .
- Results: The efforts to bring the drug to market for this indication were abandoned around 2000 .
Chronic Bronchitis and Chronic Pulmonary Emphysema Treatment
- Scientific Field: Pulmonology .
- Application Summary: Seratrodast has been studied for use in the treatment of chronic bronchitis and chronic pulmonary emphysema .
- Methods of Application: The drug is administered orally .
- Results: The efforts to bring the drug to market for these indications were abandoned around 2000 .
Safety And Hazards
Direcciones Futuras
Recent research has focused on the development of Seratrodast platinum (iv) hybrids, which have shown promise in inhibiting cancer-related thrombosis and metastasis phenotype in vitro and in vivo . Another study found that Seratrodast was better in the improvement of peak expiratory flow, reduction in expectoration, eosinophil cationic protein, and albumin levels as compared to montelukast .
Propiedades
IUPAC Name |
7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKEHDGYSLCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021397 | |
| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seratrodast | |
CAS RN |
112665-43-7 | |
| Record name | Seratrodast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112665-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seratrodast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seratrodast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SERATRODAST | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERATRODAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

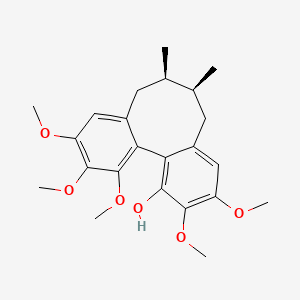
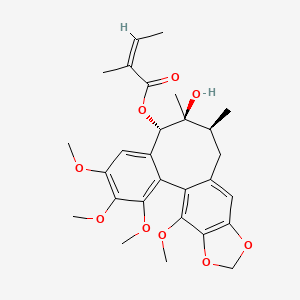
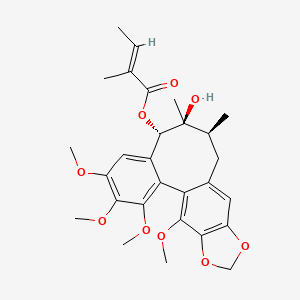
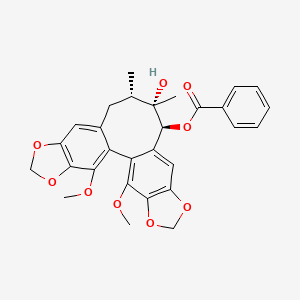
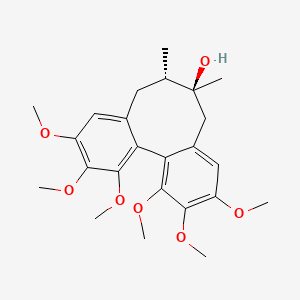
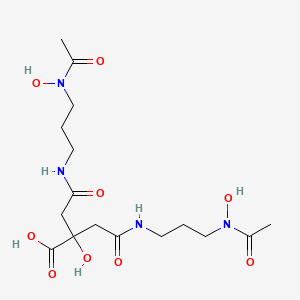
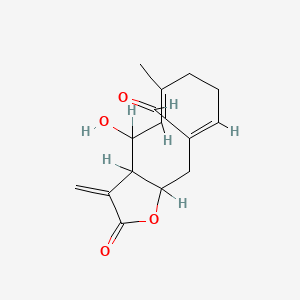
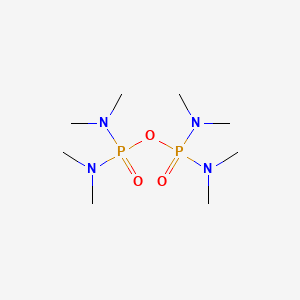
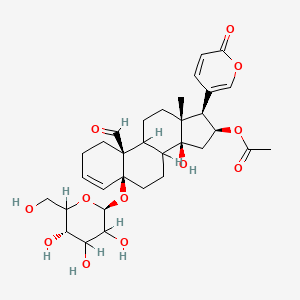
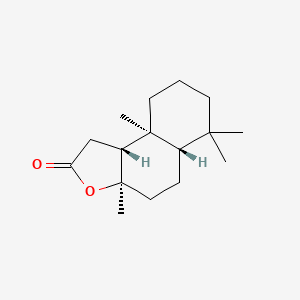
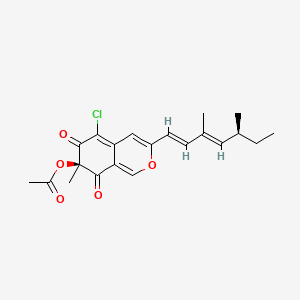
![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
